Einecs 281-755-5
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Overview
Description
Chemical Reactions Analysis
Einecs 281-755-5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 281-755-5 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Einecs 281-755-5 involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Einecs 281-755-5 can be compared with other similar compounds, such as:
Benzene-1,2,4-tricarboxylic acid: A precursor in the synthesis of this compound.
4,5-dihydro-4-methyl-2-phenyl-1H-imidazole: Another precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of benzene-1,2,4-tricarboxylic acid and 4,5-dihydro-4-methyl-2-phenyl-1H-imidazole, which imparts distinct chemical and physical properties to the compound.
Properties
CAS No. |
84029-84-5 |
---|---|
Molecular Formula |
C29H30N4O6 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/2C10H12N2.C9H6O6/c2*1-8-7-11-10(12-8)9-5-3-2-4-6-9;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h2*2-6,8H,7H2,1H3,(H,11,12);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
NHWKWOPVWPKZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=CC=C2.CC1CN=C(N1)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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